Boc-D-Glu(Ochex)-Oh
CAS No.: 133464-27-4
Cat. No.: VC21540543
Molecular Formula: C16H27NO6
Molecular Weight: 329.39 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 133464-27-4 |
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Molecular Formula | C16H27NO6 |
Molecular Weight | 329.39 g/mol |
IUPAC Name | (2R)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1 |
Standard InChI Key | FDNMLANBNJDIRG-GFCCVEGCSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCC(=O)OC1CCCCC1)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O |
Chemical Identity and Structural Characteristics
Boc-D-Glu(Ochex)-Oh, scientifically known as (R)-2-((tert-Butoxycarbonyl)amino)-5-(cyclohexyloxy)-5-oxopentanoic acid, features a D-glutamic acid backbone with strategically positioned protecting groups. The compound's alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, while the gamma-carboxyl group forms an ester with cyclohexanol, leaving the alpha-carboxyl group free for further chemical modifications .
The compound is also referred to as (2R)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid and Boc-D-glutamic acid gamma-cyclohexyl ester in scientific literature . Its systematic structure consists of a D-glutamic acid residue with specific modifications that make it particularly valuable for peptide synthesis applications.
Identification Information
The following table summarizes key identification parameters for Boc-D-Glu(Ochex)-Oh:
Physical and Chemical Properties
Boc-D-Glu(Ochex)-Oh possesses distinct physicochemical properties important for its applications in chemical synthesis and pharmaceutical research:
Synthesis and Preparation Methods
The synthesis of Boc-D-Glu(Ochex)-Oh typically involves selective protection strategies applied to D-glutamic acid. While specific synthesis protocols vary, the general approach includes:
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Protection of the alpha-amino group with di-tert-butyl dicarbonate (Boc2O) under basic conditions
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Selective esterification of the gamma-carboxyl group with cyclohexanol
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Purification through crystallization or chromatographic techniques
The preparation requires careful control of reaction conditions to ensure selectivity between the alpha and gamma carboxyl groups of glutamic acid. Similar approaches have been documented in the synthesis of related compounds such as Boc-Glu[Oβ(Alloc-Thr-α-O-cHex)]-OH, which was utilized in the chemical synthesis of ester insulin .
Stock Solution Preparation
For laboratory applications, stock solutions can be prepared according to the specifications in the following table:
Desired Concentration | Amount Required for 1 mg | Amount Required for 5 mg | Amount Required for 10 mg |
---|---|---|---|
1 mM | 3.0358 mL | 15.1791 mL | 30.3582 mL |
5 mM | 0.6072 mL | 3.0358 mL | 6.0716 mL |
10 mM | 0.3036 mL | 1.5179 mL | 3.0358 mL |
Table adapted from product information
For optimal solubility, heating the sample to 37°C followed by ultrasonic bath treatment is recommended. Stock solutions should be stored in separate packages to prevent degradation from repeated freeze-thaw cycles .
Applications in Scientific Research
Peptide Synthesis
Boc-D-Glu(Ochex)-Oh serves as a critical building block in solid-phase peptide synthesis, particularly in the Boc-chemistry approach. Its unique structure enables controlled peptide elongation with the following advantages:
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The Boc group protects the alpha-amino function during coupling reactions and can be selectively removed using mild acidic conditions
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The cyclohexyl ester provides protection for the gamma-carboxyl group
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The free alpha-carboxyl group allows for attachment to solid supports or coupling with other amino acids
In advanced peptide synthesis applications, Boc-D-Glu(Ochex)-Oh has been employed in creating complex peptide structures. For example, related protected glutamic acid derivatives have been utilized in the fully convergent chemical synthesis of ester insulin, where they facilitate the formation of branched peptide architectures .
Drug Development Applications
The incorporation of D-amino acid derivatives like Boc-D-Glu(Ochex)-Oh in peptide-based drugs offers several potential advantages:
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Enhanced stability against enzymatic degradation compared to L-amino acid counterparts
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Modified pharmacokinetic properties
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Potential for novel biological activities
Related glutamic acid derivatives have demonstrated utility in designing drug delivery systems that enhance solubility and stability of therapeutic agents . The cyclohexyl ester function introduces lipophilicity that may improve cell membrane penetration of peptide-based pharmaceuticals.
Bioconjugation and Neurobiological Research
Boc-D-Glu(Ochex)-Oh and similar compounds play important roles in:
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Bioconjugation processes, allowing for the attachment of biomolecules to drugs or imaging agents
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Development of targeted therapies and diagnostics
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Neurobiological studies, particularly in understanding glutamate signaling pathways crucial for addressing neurological disorders
These applications highlight the compound's versatility beyond basic peptide chemistry, extending to advanced biomedical research domains.
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